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Compound of Interest

Compound Name: Fosalvudine Tidoxil

Cat. No.: B1673559 Get Quote

Disclaimer: This technical guide addresses Fosalvudine Tidoxil and the closely related

compound, Fozivudine Tidoxil. It is crucial to note that while both are categorized as nucleoside

reverse transcriptase inhibitor (NRTI) prodrugs, they are distinct chemical entities with different

CAS numbers: 763903-67-9 for Fosalvudine Tidoxil and 141790-23-0 for Fozivudine Tidoxil.

The majority of publicly available scientific literature, particularly concerning clinical

development and efficacy, pertains to Fozivudine Tidoxil. Therefore, this document will primarily

focus on Fozivudine Tidoxil, while incorporating the available data on Fosalvudine Tidoxil,
especially regarding its toxicological profile.

Introduction to Fosalvudine Tidoxil and Fozivudine
Tidoxil
Fosalvudine Tidoxil and Fozivudine Tidoxil represent a class of lipid-conjugated prodrugs of

nucleoside reverse transcriptase inhibitors designed to improve the parent drug's

pharmacokinetic profile and intracellular delivery. Fozivudine Tidoxil is a thioether lipid

conjugate of zidovudine (ZDV), a well-established anti-HIV medication.[1][2] This modification

aims to enhance oral bioavailability and cellular uptake, potentially leading to improved efficacy

and a more favorable side-effect profile compared to the parent drug.[2] Fosalvudine tidoxil is
also an orally active NRTI and a prodrug of Alovudine.[3]
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As a nucleoside reverse transcriptase inhibitor prodrug, Fozivudine Tidoxil is metabolized

intracellularly to its active triphosphate form. This active metabolite then competes with natural

deoxyribonucleotides for incorporation into the growing viral DNA chain by the reverse

transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated drug molecule

results in the termination of DNA chain elongation, thereby inhibiting viral replication.[4][5] One

of the key advantages of Fozivudine Tidoxil is its ability to deliver zidovudine monophosphate

directly into the cell.[6]
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Mechanism of action of Fozivudine Tidoxil.

Preclinical and Clinical Data
Antiviral Activity
In vitro studies have demonstrated the anti-HIV activity of Fozivudine Tidoxil.[1] Further

quantitative data from specific preclinical studies is required for a comprehensive summary

table.
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Pharmacokinetics
Phase I and II clinical trials have provided valuable pharmacokinetic data for Fozivudine Tidoxil.

Table 1: Pharmacokinetic Parameters of Fozivudine Tidoxil from a Phase I Dose-Escalating

Trial[2]

Parameter Value (Normalized to 100 mg dose)

Time to Measurable Concentration 2 to 4 hours

Time to Maximum Concentration (Tmax) 4 to 8 hours

Maximum Concentration (Cmax) 1.13 mg/L

Area Under the Curve (AUC) 8.6 mg x h/L

Half-life (t1/2) 3.78 hours

A Phase II trial further confirmed that the plasma half-life of Fozivudine Tidoxil is significantly

longer than that of its parent drug, ZDV, which supports the potential for once-daily dosing.[1]

Clinical Efficacy and Safety
A multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy

and safety of Fozivudine Tidoxil monotherapy in 72 treatment-naive HIV-infected patients over

4 weeks.[1]

Table 2: Efficacy of Fozivudine Tidoxil in a Phase II Clinical Trial[1]
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Dosage Group Mean Change in HIV Viral Load (log10)

200 mg daily No significant change

400 mg daily Decrease

200 mg twice daily Decrease

800 mg daily Decrease

400 mg twice daily Decrease

600 mg twice daily -0.67

Overall, Fozivudine Tidoxil was well-tolerated across all dosage groups. Only one patient

discontinued the treatment due to a moderate increase in aminotransaminase activity.[1] A

Phase I trial also demonstrated excellent tolerance with single doses up to 1800 mg.[2]

Toxicology: Mitochondrial Toxicity of Fosalvudine
Tidoxil
A study in rats investigated the potential for mitochondrial toxicity of Fosalvudine Tidoxil. The

results indicated that oral administration of Fosalvudine Tidoxil at doses of 15-100 mg/kg/day

for 8 weeks induced significant mitochondrial DNA (mtDNA) depletion in the liver.[3]

Table 3: Hepatic Mitochondrial DNA Depletion in Rats Treated with Fosalvudine Tidoxil[3]

Dosage Group Mean Hepatic mtDNA (% of control)

15 mg/kg 62%

40 mg/kg 64%

100 mg/kg 47%

These findings highlight a potential safety concern for Fosalvudine Tidoxil that warrants

further investigation.

Experimental Protocols
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Phase II Clinical Trial Methodology for Fozivudine
Tidoxil[1]

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

Participants: 72 HIV-infected patients with no prior antiretroviral therapy.

Randomization: In each dosage group, 12 patients were randomized in a 10:2 ratio to

receive either Fozivudine Tidoxil or a placebo.

Dosage Groups: 200 mg daily, 400 mg daily, 200 mg twice daily, 800 mg daily, 400 mg twice

daily, and 600 mg twice daily.

Treatment Duration: 4 weeks.

Primary Endpoints: Safety and efficacy (change in HIV viral load).

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to

determine plasma concentrations of Fozivudine Tidoxil and ZDV.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(Treatment-naive HIV+)

Randomization
(10:2 ratio)

Fozivudine Tidoxil
(Various Doses) Placebo

4-Week Treatment Period

Data Collection
- Viral Load

- Safety Labs
- Pharmacokinetics

Data Analysis
(Efficacy & Safety)

Click to download full resolution via product page

Simplified workflow of the Phase II clinical trial for Fozivudine Tidoxil.

Synthesis and Formulation
Fozivudine Tidoxil is a thioether lipid-zidovudine (ZDV) conjugate.[1] For oral administration in

clinical trials, it has been formulated in capsule and tablet forms.[2] Detailed information on the

chemical synthesis and specific formulations are proprietary and not extensively detailed in the

public literature.
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Conclusion
Fozivudine Tidoxil is a promising orally active NRTI prodrug of zidovudine with a favorable

pharmacokinetic profile that allows for less frequent dosing compared to its parent drug.

Clinical studies have demonstrated its potential efficacy in reducing HIV viral load with good

tolerability. However, the related compound, Fosalvudine Tidoxil, has been associated with

mitochondrial toxicity in preclinical studies, which underscores the importance of careful

toxicological evaluation of this class of compounds. Further research is needed to fully

elucidate the therapeutic potential and long-term safety of these novel NRTI prodrugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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